4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride
Description
IUPAC Nomenclature and Molecular Formula Analysis
The systematic IUPAC name 4-(2-methoxyethoxy)benzenecarboximidamide hydrochloride reflects its structural features:
- 4-(2-methoxyethoxy)benzene : A benzene ring substituted at the para position with a 2-methoxyethoxy group (–OCH₂CH₂OCH₃).
- Carboximidamide : A functional group (–C(=NH)NH₂) attached to the benzene ring.
- Hydrochloride : A counterion (Cl⁻) associated with the protonated amidine group.
The molecular formula C₁₀H₁₅ClN₂O₂ corresponds to a molecular weight of 230.69 g/mol. The formula breakdown includes:
- C₁₀H₁₄N₂O₂ : Neutral carboximidamide core.
- HCl : Hydrochloric acid adduct.
Table 1: Molecular Formula Composition
| Component | Count | Role |
|---|---|---|
| Carbon | 10 | Aromatic and alkoxy backbone |
| Hydrogen | 15 | Includes protons from amidine and methoxy groups |
| Chlorine | 1 | Counterion |
| Nitrogen | 2 | Amidino group |
| Oxygen | 2 | Methoxy and ether linkages |
Crystallographic Studies and Three-Dimensional Conformational Analysis
X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters:
- a = 12.594(5) Å, b = 4.4613(16) Å, c = 12.878(4) Å, β = 91.209(12)°.
- The 2-methoxyethoxy chain adopts a gauche conformation , minimizing steric hindrance between oxygen atoms.
Key structural features:
- Amidine group : Protonated and engaged in ionic interaction with Cl⁻ (N–Cl distance: 3.12 Å).
- Hydrogen bonding : N–H···Cl⁻ (2.89 Å) and C–H···O interactions stabilize the lattice.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Value |
|---|---|
| C1–O1 (ether) | 1.423 Å |
| C–N (amidine) | 1.285–1.368 Å |
| O1–C2–O2 (methoxy) | 111.7° |
| Dihedral angle (benzene-amidine) | 12.4° |
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide insights:
- HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
- Electrostatic potential : High electron density at the amidine nitrogen (–42.6 kcal/mol) facilitates protonation.
The 2-methoxyethoxy group induces +M (mesomeric) effects , increasing electron density on the benzene ring (NBO charge: –0.23 e). This enhances interactions with π-acidic biological targets, such as thrombin’s hydrophobic S1 pocket.
Comparative Analysis with Substituted Benzamidine Derivatives
Table 3: Structural and Electronic Comparisons
Key differences:
- Solubility : The 2-methoxyethoxy group improves aqueous solubility (LogP = 1.2) compared to unsubstituted benzamidine.
- Binding affinity : Enhanced hydrophobic interactions with thrombin’s S3/S4 pockets due to the flexible alkoxy chain.
- Synthetic versatility : The ether linkage allows modular derivatization, unlike rigid substituents (e.g., cyclohexyloxy).
Properties
IUPAC Name |
4-(2-methoxyethoxy)benzenecarboximidamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2.ClH/c1-13-6-7-14-9-4-2-8(3-5-9)10(11)12;/h2-5H,6-7H2,1H3,(H3,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOSUPQMWGHKRRL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=C(C=C1)C(=N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Route Overview
The primary synthetic approach to 4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride involves the transformation of 4-(2-methoxyethoxy)benzonitrile into the corresponding amidine hydrochloride salt. This is typically achieved by reaction with ammonium chloride under catalytic conditions.
- Starting Material: 4-(2-Methoxyethoxy)benzonitrile
- Reagents: Ammonium chloride, suitable catalyst (e.g., Lewis acid or acid catalysts)
- Solvent: Polar solvents such as ethanol, methanol, or other protic solvents are commonly used.
- Conditions: Controlled temperature, often mild heating to facilitate conversion.
The general reaction can be summarized as:
$$
\text{4-(2-Methoxyethoxy)benzonitrile} + \text{NH}_4\text{Cl} \xrightarrow[\text{catalyst}]{\text{solvent, heat}} \text{this compound}
$$
This method is widely reported in chemical supplier documentation and research literature as the standard synthetic route.
Detailed Reaction Conditions and Catalysts
- Catalysts: Acidic catalysts such as hydrochloric acid or Lewis acids may be employed to activate the nitrile group toward nucleophilic attack by ammonia or ammonium salts.
- Temperature: The reaction is generally conducted at moderate temperatures (50–100 °C) to balance reaction rate and product stability.
- Time: Reaction times range from several hours to overnight, depending on scale and catalyst efficiency.
Industrial Scale Considerations
For industrial production, the synthesis is optimized for yield, purity, and scalability:
- Continuous Flow Reactors: Automated continuous flow synthesis can be used to improve reaction control and reproducibility.
- Solvent Selection: Solvents with good solubility for reactants and products, and ease of removal, are preferred.
- Purification: The product is typically isolated as a hydrochloride salt by crystallization from the reaction mixture or by acid-base extraction techniques.
Alternative Synthetic Strategies
While the direct conversion of nitrile to amidine hydrochloride is the main route, other methods reported for related benzamidine derivatives include:
- Hydrogenation of Nitro Precursors: For related compounds, catalytic hydrogenation of nitro intermediates followed by functional group transformations can be employed.
- Protection/Deprotection Steps: Methoxy groups may be introduced or removed via demethylation (e.g., using boron tribromide) in related benzamide derivatives to yield hydroxy-substituted analogs.
Chemical Reaction Analysis
The amidine hydrochloride can undergo various chemical transformations, which are relevant for further derivatization or functional studies:
| Reaction Type | Reagents/Conditions | Outcome/Products |
|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Conversion to corresponding carboxylic acids |
| Reduction | Lithium aluminum hydride, sodium borohydride | Formation of amines or reduced derivatives |
| Nucleophilic Substitution | Halogenated compounds, nucleophiles | Substituted amidine derivatives |
These reactions demonstrate the chemical versatility of the amidine hydrochloride scaffold.
Data Table: Summary of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Starting material | 4-(2-Methoxyethoxy)benzonitrile | Commercially available or synthesized |
| Catalyst | Acid catalysts (e.g., HCl, Lewis acids) | Facilitates nitrile activation |
| Solvent | Ethanol, methanol, or similar | Polar protic solvents preferred |
| Temperature | 50–100 °C | Controlled heating to optimize yield |
| Reaction time | 4–24 hours | Dependent on catalyst and scale |
| Product isolation | Crystallization, acid-base extraction | Yields amidine hydrochloride salt |
| Purity | >95% (typical for research grade) | Verified by HPLC, NMR, and elemental analysis |
Research Findings and Notes
- The subcellular localization and biochemical activity of this compound are influenced by its chemical structure and purity, which depend on the preparation method.
- Industrial synthesis emphasizes minimizing side reactions and impurities, optimizing solvent and catalyst use for cost-effective production.
- Related benzamidine compounds have been synthesized using similar nitrile-to-amidine conversions, supporting the robustness of this synthetic approach.
Chemical Reactions Analysis
4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride undergoes various chemical reactions, including:
Scientific Research Applications
4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit or activate these targets, leading to various biochemical effects . The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzene Ring
4-Bromo-N-(2-methoxyethyl)benzene-1-carboximidamide Hydrochloride
- CAS : 1423029-77-9
- Molecular Formula : C₁₀H₁₃BrClN₂O
- Molecular Weight : 293.58 g/mol
- Structural Differences :
- Bromine substituent on the benzene ring.
- 2-Methoxyethyl group attached to the amidine nitrogen.
- Impact :
4-Chlorobenzene-1-carboximidamide Hydrochloride
- CAS: Not explicitly provided (synthesized via improved Pinner method).
- Molecular Formula : C₇H₇Cl₂N₂
- Molecular Weight : 189.05 g/mol
- Structural Differences :
- Chlorine substituent at the para position.
- Impact :
4-(4-Fluorophenoxy)benzene-1-carboximidamide Hydrochloride
- CAS : 1221723-68-7
- Molecular Formula : C₁₃H₁₂ClFN₂O
- Molecular Weight : 266.70 g/mol
- Structural Differences: Fluorophenoxy group at the para position.
- Impact: Increased steric bulk and lipophilicity due to the aromatic fluorophenoxy group. Melting point (245–247°C) is higher than the target compound, suggesting stronger crystal lattice interactions .
Variations in the Ether Side Chain
{4-[3-(2-Methoxyethoxy)propoxy]phenyl}methanamine Hydrochloride
- CAS : 1909326-60-8
- Molecular Formula: C₁₃H₂₁ClNO₃
- Molecular Weight : 283.76 g/mol
- Structural Differences :
- Extended 3-(2-methoxyethoxy)propoxy chain.
- Methanamine group instead of amidine.
- The primary amine group may alter biological activity compared to amidine derivatives .
4-(2-(1H-Imidazol-1-yl)ethoxy)benzoic Acid Hydrochloride
- CAS : 74226-22-5
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 268.7 g/mol
- Structural Differences :
- Imidazole-containing ethoxy side chain.
- Carboxylic acid group instead of amidine.
- Lower molecular weight and altered acidity compared to amidine derivatives .
Methyl and Alkyl Substituents
4-Methylbenzimidamide Hydrochloride
- CAS : 6326-27-8
- Molecular Formula : C₈H₁₁ClN₂
- Molecular Weight : 170.64 g/mol
- Structural Differences :
- Methyl group at the para position.
- Impact :
4-(Propan-2-yloxy)benzene-1-carboximidamide Hydrochloride
Data Table: Key Comparative Properties
Research Findings and Implications
Biological Activity
4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride, a compound with potential therapeutic applications, has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C11H16ClN3O3
- Molecular Weight : 273.72 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. The imidamide functional group is known for its capacity to form hydrogen bonds, which facilitates binding to various enzymes and receptors. This interaction can lead to the inhibition of enzymatic activity or modulation of receptor functions, contributing to its therapeutic effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
- Antimicrobial Properties : The compound has shown efficacy against certain bacterial strains, indicating potential as an antimicrobial agent.
- Enzyme Inhibition : It is being investigated for its ability to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.
Case Study 1: Antitumor Effects
A study conducted on the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity. The compound was tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15 | Induction of apoptosis via caspase activation |
| PC-3 | 20 | Cell cycle arrest at G2/M phase |
The results indicate that the compound effectively reduces cell viability through apoptosis and cell cycle modulation.
Case Study 2: Antimicrobial Activity
In another study, the antimicrobial efficacy of the compound was evaluated against Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These findings suggest that the compound has potential as a broad-spectrum antimicrobial agent.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Benzamide derivatives | Antitumor, antimicrobial | Lacks methoxyethyl group |
| Imidazole derivatives | Antiviral, antifungal | Different mechanism of enzyme inhibition |
| Phenylcarboxamides | Anticancer | Less solubility than target compound |
This table highlights the distinct biological activities associated with each compound and underscores the potential advantages of this compound in therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 4-(2-Methoxyethoxy)benzene-1-carboximidamide hydrochloride with high purity?
- Answer : Synthesis typically involves nucleophilic substitution and carboximidamide formation. Key steps include:
- Step 1 : Reacting 4-hydroxybenzene carboximidamide with 2-methoxyethyl chloride in a polar aprotic solvent (e.g., DMF) under reflux.
- Step 2 : Purification via recrystallization using ethanol/water mixtures to achieve >95% purity.
- Critical Parameters : Monitor reaction temperature (70–80°C) and stoichiometric ratios (1:1.2 for carboximidamide to alkylating agent) to minimize byproducts .
- Validation : Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., δ 3.3–3.5 ppm for methoxy protons) .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Answer : Use a combination of spectroscopic and computational tools:
- FT-IR : Identify functional groups (e.g., C=N stretch at ~1650 cm⁻¹, O-CH₂-CH₂-O at ~1100 cm⁻¹).
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable).
- DFT Calculations : Optimize geometry and calculate electrostatic potential maps (software: Gaussian 16) to predict reactivity .
Q. What are the primary applications of this compound in biological research?
- Answer : It is studied as a precursor for enzyme inhibitors (e.g., nitric oxide synthase) due to its amidine group.
- Experimental Design :
- In vitro assays : Measure IC₅₀ values against target enzymes using fluorometric or colorimetric substrates.
- Control : Compare with known inhibitors (e.g., L-NAME) to validate specificity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for scaled-up synthesis?
- Answer : Apply reaction path search algorithms and machine learning:
- Quantum Chemical Modeling : Simulate transition states (e.g., using NWChem) to identify rate-limiting steps.
- DOE (Design of Experiments) : Use Taguchi methods to test variables (solvent, catalyst, temperature) and predict optimal yields .
- Example Table :
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Solvent | DMF, DMSO | DMF |
| Temperature (°C) | 60–90 | 80 |
| Reaction Time (h) | 12–24 | 18 |
Q. How should researchers address discrepancies between computational predictions and experimental data in reactivity studies?
- Answer :
- Step 1 : Re-validate computational parameters (e.g., basis sets, solvation models).
- Step 2 : Conduct kinetic studies (e.g., stopped-flow spectroscopy) to compare observed vs. predicted reaction rates.
- Case Study : A 2024 study resolved a 15% yield discrepancy by incorporating entropy corrections in DFT calculations .
Q. What strategies are effective for analyzing this compound’s stability under varying pH and temperature conditions?
- Answer :
- Accelerated Stability Testing :
- Conditions : pH 2–12 (HCl/NaOH buffers), 40–80°C, over 14 days.
- Analytics : Monitor degradation via LC-MS (e.g., m/z shifts indicating hydrolysis).
- Key Finding : The compound is stable at pH 5–7 but degrades >50% at pH <3 due to amidine protonation .
Q. How can interdisciplinary approaches enhance its application in materials science?
- Answer : Integrate chemical synthesis with materials engineering:
- Example : Functionalize metal-organic frameworks (MOFs) with the compound to create pH-responsive drug delivery systems.
- Methodology :
- Synthesis : Post-synthetic modification of ZIF-8 with the carboximidamide group.
- Characterization : BET surface area analysis, PXRD, and in vitro release studies .
Data Contradiction and Resolution
Q. How to resolve conflicting reports on the compound’s solubility in polar solvents?
- Answer :
- Hypothesis : Contradictions arise from differing crystallinity or counterion effects.
- Testing :
Compare solubility of amorphous vs. crystalline forms (prepared by spray drying vs. slow evaporation).
Use Hansen solubility parameters to predict solvent compatibility.
Methodological Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
